molecular formula C18H16N6O B14076657 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B14076657
M. Wt: 332.4 g/mol
InChI Key: YGUKOFJKABBBTL-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The key step involves the cyclization reaction to form the triazolo-pyrimidine core. This is usually achieved through a series of condensation reactions.

    Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for studying neurodegenerative diseases.

    Medicine: It has been evaluated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves several molecular targets and pathways :

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, providing neuroprotection.

    Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

    Anticancer: The compound induces apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolo-pyrimidine derivatives :

    1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Similar structure but different substituents, leading to variations in biological activity.

    2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Contains a sulfur atom, which can alter its chemical reactivity and biological properties.

    N,N-Diethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Different alkyl groups, affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-N-phenyltriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C18H16N6O/c1-12-16-17(21-18(19-12)20-13-6-4-3-5-7-13)24(23-22-16)14-8-10-15(25-2)11-9-14/h3-11H,1-2H3,(H,19,20,21)

InChI Key

YGUKOFJKABBBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(N=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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